molecular formula C6H8ClIN2O2S B2598954 3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride CAS No. 1946822-83-8

3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride

Cat. No.: B2598954
CAS No.: 1946822-83-8
M. Wt: 334.56
InChI Key: BVFBONNUGCINDL-UHFFFAOYSA-N
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Description

3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClIN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride typically involves the reaction of 3-iodopyrazole with propan-2-yl chloride and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Produces derivatives with different functional groups replacing the iodine atom.

    Oxidation: Yields sulfone derivatives.

    Reduction: Results in sulfonamide derivatives.

Scientific Research Applications

3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide
  • 3-Iodo-1-propan-2-ylpyrazole-4-sulfone
  • 3-Iodo-1-propan-2-ylpyrazole-4-sulfonic acid

Uniqueness

3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide, sulfone, and sulfonic acid counterparts. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for designing covalent inhibitors .

Properties

IUPAC Name

3-iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClIN2O2S/c1-4(2)10-3-5(6(8)9-10)13(7,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFBONNUGCINDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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